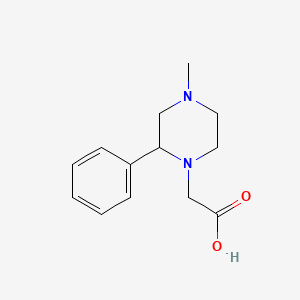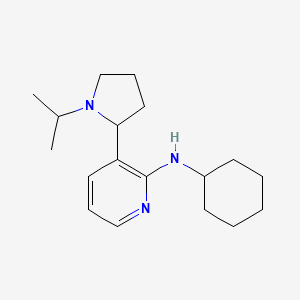
lead(2+);2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead(2+);2,2,2-trifluoroacetate is a chemical compound with the molecular formula Pb(CF3COO)2. It is a white crystalline powder that is soluble in water and organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lead(2+);2,2,2-trifluoroacetate can be synthesized by reacting lead(II) oxide or lead(II) carbonate with trifluoroacetic acid. The reaction typically occurs under reflux conditions, and the product is isolated by evaporation of the solvent .
Industrial Production Methods: In industrial settings, this compound is produced by the reaction of lead(II) acetate with trifluoroacetic acid. This method is preferred due to its scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions: Lead(2+);2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lead(IV) compounds.
Reduction: It can be reduced to lead(0) or lead(II) compounds.
Substitution: It can undergo substitution reactions with other carboxylates or halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium trifluoroacetate and other carboxylates are employed.
Major Products Formed:
Oxidation: Lead(IV) trifluoroacetate.
Reduction: Lead(0) or lead(II) compounds.
Substitution: Various lead carboxylates and halides.
Scientific Research Applications
Lead(2+);2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is employed in the study of lead toxicity and its effects on biological systems.
Medicine: It is investigated for its potential use in radiotherapy and as a contrast agent in medical imaging.
Industry: It is used in the production of specialty chemicals and materials, including fluoride glasses.
Mechanism of Action
The mechanism by which lead(2+);2,2,2-trifluoroacetate exerts its effects involves the interaction of lead ions with biological molecules. Lead ions can bind to proteins and enzymes, disrupting their normal function. This can lead to various toxic effects, including neurotoxicity and nephrotoxicity . The trifluoroacetate moiety can also influence the compound’s solubility and reactivity, enhancing its ability to interact with biological targets .
Comparison with Similar Compounds
Copper(II) trifluoroacetate: Similar in structure but contains copper instead of lead.
Trifluoroacetic acid: The parent acid of the trifluoroacetate anion.
Uniqueness: Lead(2+);2,2,2-trifluoroacetate is unique due to the presence of lead ions, which impart distinct chemical and biological properties. Unlike copper(II) trifluoroacetate, this compound has a higher toxicity profile and different reactivity patterns .
Properties
Molecular Formula |
C2F3O2Pb+ |
|---|---|
Molecular Weight |
320 g/mol |
IUPAC Name |
lead(2+);2,2,2-trifluoroacetate |
InChI |
InChI=1S/C2HF3O2.Pb/c3-2(4,5)1(6)7;/h(H,6,7);/q;+2/p-1 |
InChI Key |
IAMZINLUBLVRRJ-UHFFFAOYSA-M |
Canonical SMILES |
C(=O)(C(F)(F)F)[O-].[Pb+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![5-[(2,4-dichlorophenyl)methylidene]-3-[4-(difluoromethoxy)phenyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11814687.png)

![3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11814697.png)

